

Physicochemical Profiling of Resveratrol Triacetate: A Technical Guide

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Compound of Interest

Compound Name: *Resveratrol triacetate*

Cat. No.: *B8802863*

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Executive Summary

Resveratrol Triacetate (RTA), the tri-esterified derivative of the stilbenoid resveratrol, represents a strategic medicinal chemistry modification designed to overcome the biopharmaceutical limitations of its parent compound. While resveratrol (3,5,4'-trihydroxy-trans-stilbene) exhibits potent antioxidant and anti-aging properties, its utility is severely compromised by rapid Phase II metabolism (glucuronidation/sulfation), low aqueous solubility, and chemical instability.

RTA functions as a hydrophobic prodrug. By masking the three hydroxyl groups with acetate moieties, RTA significantly alters the physicochemical landscape of the molecule—lowering the melting point, enhancing lipophilicity for passive membrane transport, and protecting the vulnerable phenolic protons from oxidative degradation. Upon systemic entry, intracellular esterases hydrolyze RTA, releasing free resveratrol at the target site. This guide details the physicochemical properties, synthesis, and stability profile of RTA for researchers in drug delivery and formulation science.

Part 1: Molecular Identity & Structural Characterization

RTA is the product of the complete acetylation of trans-resveratrol. The replacement of hydroxyl groups (-OH) with acetyl groups (-OCOCH₃) eliminates hydrogen bond donors, dramatically changing the crystal lattice energy and solvation properties.

Parameter	Data
IUPAC Name	5-[(E)-2-(4-acetyloxyphenyl)ethenyl]-1,3-phenylene diacetate
Common Name	Resveratrol Triacetate; 3,5,4'-Tri-O-acetylresveratrol
CAS Number	42206-94-0
Molecular Formula	C ₂₀ H ₁₈ O ₆
Molecular Weight	354.35 g/mol
Appearance	White to off-white crystalline powder
Stereochemistry	Trans-isomer (E-isomer) is the thermodynamically stable and bioactive form.[1]

Structural Insight (NMR/IR)

- ¹H-NMR Distinction:** Unlike resveratrol, RTA lacks the broad singlet peaks characteristic of phenolic hydroxyls (typically 9.0–9.5 ppm).[2] Instead, it displays sharp singlets in the aliphatic region (approx. 2.3 ppm) corresponding to the nine protons of the three acetyl (methyl) groups.
- IR Spectroscopy:** The appearance of a strong carbonyl stretching vibration (C=O) around 1760 cm⁻¹ is the definitive diagnostic peak for the ester formation, replacing the broad O-H stretch (3200–3400 cm⁻¹) seen in the parent compound.

Part 2: Physicochemical Profile

The modification of resveratrol to RTA results in a "Physicochemical Inversion"—shifting the molecule from a high-melting, auto-oxidative solid to a lower-melting, lipophilic, and chemically stable ester.

Solubility & Lipophilicity

The primary driver for using RTA is the enhancement of cellular permeability. Resveratrol is a Class II compound (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS), but its "high permeability" is often negated by rapid efflux and metabolism.

- Lipophilicity (LogP):
 - Resveratrol:[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) LogP \approx 3.1.[\[7\]](#)
 - RTA: Predicted LogP > 4.5. The acetylation removes three Hydrogen Bond Donors (HBD), significantly increasing the partition coefficient into lipid bilayers. This facilitates passive diffusion across the intestinal epithelium.
- Solubility Profile:
 - Water: Practically insoluble (lower than resveratrol due to loss of H-bonding with water).
 - Organic Solvents: Highly soluble in DMSO (>50 mg/mL), Ethanol, and Ethyl Acetate.
 - Formulation Implication: RTA is ideal for lipid-based formulations (SEDDS, liposomes) where it can be solubilized in the oil phase more effectively than the parent compound.

Thermal Properties

The melting point is a critical indicator of crystal lattice stability.

- Resveratrol Melting Point: \sim 254°C (High lattice energy due to extensive intermolecular hydrogen bonding network).
- RTA Melting Point: 117°C – 121°C.
 - Significance: The dramatic drop in melting point (\sim 135°C difference) confirms the disruption of the intermolecular hydrogen bond network. This lower melting point improves

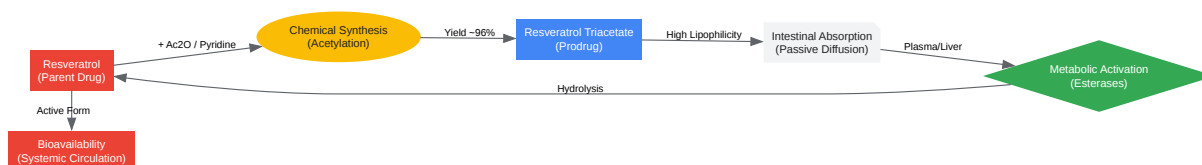
the processability of RTA in hot-melt extrusion (HME) and solid dispersion technologies.

Stability Profile

- **Photostability:** Like the parent, RTA contains the stilbene double bond and is susceptible to trans-cis photoisomerization upon exposure to UV light (365 nm). However, the ester groups provide steric bulk that may slightly retard the kinetics compared to the free phenol.
- **Chemical Stability (Oxidation):** RTA is significantly more resistant to auto-oxidation than resveratrol. The phenolic protons in resveratrol are prone to abstraction, leading to quinone formation and polymerization (browning). Acetylation "locks" these sites, preventing oxidative degradation during storage.
- **Metabolic Stability (The Prodrug Effect):** RTA is chemically stable in buffer (pH 7.4) but metabolically unstable in the presence of esterases (plasma, liver microsomes), which is the desired mechanism of action.

Part 3: Biopharmaceutical Mechanism (Prodrug Logic)

The following diagram illustrates the lifecycle of RTA: from chemical synthesis to in vivo activation.



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Figure 1: The Prodrug Cycle. RTA is synthesized to improve stability and absorption, then reconverted to the active parent drug by endogenous enzymes.

Part 4: Experimental Protocols

Protocol 1: Chemical Synthesis of Resveratrol Triacetate

A robust, high-yield method suitable for generating analytical standards or gram-scale batches.

Reagents:

- Trans-Resveratrol (1.0 eq)
- Acetic Anhydride (excess, ~4-5 eq)
- Pyridine (solvent/catalyst) or Triethylamine (base) in Dichloromethane (DCM)
- Ethanol (for recrystallization)

Methodology:

- **Dissolution:** In a round-bottom flask, suspend trans-resveratrol (e.g., 1.0 g, 4.38 mmol) in dry Pyridine (5.0 mL). Alternatively, use DCM (20 mL) with Triethylamine (3.0 eq).
- **Acetylation:** Add Acetic Anhydride (2.0 mL, ~21 mmol) dropwise at room temperature.
- **Reaction:** Stir the mixture under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). RTA will appear as a higher R_f spot; the starting material (Resveratrol) spot should disappear.
- **Quenching:** Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. RTA is hydrophobic and will precipitate as a white solid.
- **Workup:** Filter the precipitate. Wash extensively with cold water to remove traces of pyridine and acetic acid.
 - **Alternative:** Extract with Ethyl Acetate, wash with 1N HCl (to remove pyridine), saturated NaHCO_3 , and brine. Dry over MgSO_4 and evaporate.[\[12\]](#)
- **Purification:** Recrystallize from hot Ethanol or Ethanol/Water mixture.
- **Yield:** Typically 90–96%.

- Validation: Confirm melting point (117–121°C) and absence of -OH peak in IR.

Protocol 2: In Vitro Metabolic Stability Assay

To verify prodrug conversion rates.

Workflow:

- Preparation: Prepare a 10 mM stock solution of RTA in DMSO.
- Incubation: Spike rat or human plasma (pre-warmed to 37°C) with RTA stock to a final concentration of 10 µM.
- Sampling: At time points $t = 0, 5, 15, 30, 60,$ and 120 min, remove 100 µL aliquots.
- Quenching: Immediately add 300 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
- Analysis: Centrifuge (10,000g, 5 min) and inject supernatant into HPLC-UV (306 nm) or LC-MS.
- Calculation: Plot the disappearance of RTA and the appearance of Resveratrol over time to calculate the half-life ().

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